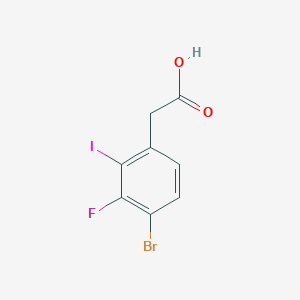

4-Bromo-3-fluoro-2-iodophenylacetic acid

Description

Significance of Polyhalogenated Aromatic Systems in Chemical Research

Polyhalogenated aromatic systems, which are aromatic compounds bearing multiple halogen substituents, are of significant interest in chemical research. The presence of different halogens on the same aromatic ring creates a unique electronic environment and provides multiple reactive handles for further chemical transformations. This allows for the regioselective synthesis of complex molecular architectures. For instance, the differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in cross-coupling reactions is a powerful tool for sequential and site-specific modifications.

These systems are integral to the development of new materials with tailored properties, such as liquid crystals and polymers with enhanced thermal stability. In medicinal chemistry, the strategic placement of halogens can improve a drug candidate's binding affinity to its target, enhance its absorption, and prolong its metabolic half-life.

Overview of Phenylacetic Acid Derivatives as Scaffolds in Synthetic Chemistry

Phenylacetic acid and its derivatives are a versatile class of compounds that serve as fundamental building blocks in organic synthesis. chemicalbook.com The phenylacetic acid scaffold, consisting of a phenyl group attached to an acetic acid moiety, is a common structural motif in a wide range of biologically active molecules, including pharmaceuticals and natural products. google.comwikipedia.org

The carboxylic acid group provides a reactive site for various transformations, such as esterification, amidation, and reduction, allowing for the facile introduction of diverse functional groups. numberanalytics.com This versatility makes phenylacetic acid derivatives valuable starting materials for the synthesis of more complex molecules. For example, they are precursors in the production of anti-inflammatory drugs, antibiotics, and other therapeutic agents. youtube.com

Rationale for Researching 4-Bromo-3-fluoro-2-iodophenylacetic Acid

The specific substitution pattern of this compound makes it a compound of considerable research interest. The presence of three different halogen atoms (bromine, fluorine, and iodine) on the phenyl ring, each with distinct electronic properties and reactivity, offers a unique platform for synthetic exploration.

The combination of these features in a single phenylacetic acid scaffold suggests potential applications in the development of novel pharmaceuticals, where fine-tuning of molecular properties is crucial. The strategic and sequential modification of the halogenated positions could lead to the generation of a library of diverse compounds for screening and optimization in drug discovery programs. The study of this molecule also contributes to a deeper understanding of the chemistry of polyhalogenated aromatic systems.

Structure

3D Structure

Properties

CAS No. |

1824057-10-4 |

|---|---|

Molecular Formula |

C8H5BrFIO2 |

Molecular Weight |

358.93 g/mol |

IUPAC Name |

2-(4-bromo-3-fluoro-2-iodophenyl)acetic acid |

InChI |

InChI=1S/C8H5BrFIO2/c9-5-2-1-4(3-6(12)13)8(11)7(5)10/h1-2H,3H2,(H,12,13) |

InChI Key |

MKHBTBRVGWEEMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CC(=O)O)I)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 3 Fluoro 2 Iodophenylacetic Acid and Analogs

Retrosynthetic Analysis Strategies for Trihalogenated Phenylacetic Acids

The design of a viable synthesis for a molecule like 4-Bromo-3-fluoro-2-iodophenylacetic acid begins with a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. lkouniv.ac.inamazonaws.com

Disconnection Approaches in Polyhalogenated Aromatic Synthesis

The disconnection approach for polyhalogenated aromatic compounds hinges on the reverse of known, reliable chemical reactions. slideshare.net For phenylacetic acids, a primary disconnection is typically made at the bond connecting the acetic acid side chain to the aromatic ring. However, direct attachment of this side chain to a pre-halogenated ring can be challenging. A more common strategy involves functional group interconversion (FGI), where the acetic acid moiety is derived from a more easily installed group, such as a methyl or chloromethyl group, late in the synthesis. amazonaws.com

In the context of this compound, the disconnections of the carbon-halogen bonds are critical. The order in which these halogens are introduced is a key strategic consideration. The analysis must consider the directing effects of the existing substituents on subsequent electrophilic aromatic substitution reactions. For instance, a nitro group can be used to direct halogenation and can later be converted to an amino group or removed entirely. amazonaws.com The process starts with the final product and works backward, identifying potential precursors at each stage. lkouniv.ac.in

Identification of Key Synthetic Intermediates

Retrosynthetic analysis points to several key intermediates in the synthesis of this compound. The selection of these intermediates is guided by the availability of starting materials and the feasibility of the required chemical transformations. A plausible retrosynthetic route might start from a simpler, commercially available fluorinated compound.

One potential pathway begins with 3-fluoro-4-bromotoluene. This intermediate can then undergo iodination and subsequent conversion of the methyl group to the acetic acid side chain. Another strategy could involve starting with a phenylacetic acid derivative and performing sequential halogenations.

Below is a table of potential key synthetic intermediates and their precursors:

| Key Intermediate | Precursor(s) | Transformation |

| 4-Bromo-3-fluoro-2-iodotoluene | 4-Bromo-3-fluorotoluene | Iodination |

| 2-(4-Bromo-3-fluoro-2-iodophenyl)acetonitrile | 4-Bromo-3-fluoro-2-iodobenzyl bromide | Cyanation |

| This compound | 2-(4-Bromo-3-fluoro-2-iodophenyl)acetonitrile | Hydrolysis |

| 1-Bromo-2-fluoro-4-iodobenzene | 2-Fluoro-4-iodoaniline | Sandmeyer reaction |

Advanced Halogenation Techniques for Aromatic Systems

The introduction of three different halogen atoms onto a single benzene (B151609) ring with precise regiochemistry requires the use of advanced and selective halogenation methods.

Regioselective Halogenation Approaches

Regioselectivity in the halogenation of aromatic systems is governed by the electronic and steric properties of the substituents already present on the ring. wuxibiology.com In the synthesis of this compound, the existing fluorine and bromine atoms will direct the position of the incoming iodine. Electrophilic halogenation is a common method, often employing a Lewis acid catalyst to "activate" the halogen. masterorganicchemistry.com For example, the bromination of benzene can be achieved using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃). science-revision.co.ukkhanacademy.org

The choice of halogenating agent and reaction conditions is crucial for achieving the desired regioselectivity. For instance, N-iodosuccinimide (NIS) in the presence of a strong acid like sulfuric acid can be an effective iodinating agent. google.com The directing effects of the substituents must be carefully considered at each step to ensure the correct isomer is formed.

Stepwise Multiple Halogenation Strategies

Introducing multiple different halogens onto an aromatic ring is almost always accomplished in a stepwise fashion. wuxibiology.com The reactivity of the aromatic ring is altered by each successive halogenation, which must be accounted for in the planning of the synthetic route. A typical strategy involves a cycle of halogenation followed by a coupling reaction to build complexity. wuxibiology.com

The synthesis of a trihalogenated compound like this compound would likely involve the sequential introduction of each halogen. The order of these steps is critical. For example, starting with a fluorinated precursor, one might introduce the bromine atom, followed by the iodine, or vice versa. The specific sequence would be determined by the directing effects of the halogens and any other functional groups present on the ring at each stage.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.commdpi-res.com In the synthesis of this compound and its analogs, these reactions can be employed in several ways.

For example, a Suzuki-Miyaura coupling could be used to attach a boronic acid derivative to a halogenated aromatic ring. nih.gov This could be a method for introducing the acetic acid side chain (or a precursor to it). The challenge in polyhalogenated systems is achieving site-selectivity, as the different carbon-halogen bonds will have different reactivities towards oxidative addition to the metal catalyst. nih.gov Generally, the order of reactivity for oxidative addition is C-I > C-Br > C-Cl. This differential reactivity can be exploited to perform selective cross-coupling reactions on a polyhalogenated substrate.

Commonly used transition metal-catalyzed cross-coupling reactions include:

Suzuki-Miyaura Coupling: Couples an organoboron compound with an organohalide.

Heck Reaction: Couples an alkene with an aryl halide.

Negishi Cross-Coupling: Couples an organozinc compound with an organohalide.

Stille Cross-Coupling: Couples an organotin compound with an organohalide. thermofisher.com

These reactions offer a powerful and versatile means of constructing complex substituted aromatic molecules from simpler, readily available building blocks.

Suzuki-Miyaura Coupling for Aryl C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by coupling an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. organic-chemistry.orgnih.gov This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of its boron reagents. uwindsor.ca

In the context of synthesizing analogs of this compound, the Suzuki-Miyaura coupling is a powerful tool for introducing aryl or alkyl groups at specific positions on the phenylacetic acid backbone. The primary challenge in polyhalogenated systems is achieving site-selectivity. The reactivity of aryl halides in the key oxidative addition step typically follows the order: I > Br > Cl > F. This inherent reactivity difference can be exploited for selective functionalization.

For a substrate like this compound, the C-I bond is the most reactive site for Suzuki-Miyaura coupling. This allows for the selective replacement of the iodine atom while preserving the bromine and fluorine substituents for subsequent transformations. By carefully selecting the palladium catalyst, ligands, and reaction conditions, one can favor coupling at the most labile C-I bond. For instance, using a standard catalyst system like Pd(PPh₃)₄ with a base such as Na₂CO₃ or K₂CO₃ would be expected to yield a 2-aryl-4-bromo-3-fluorophenylacetic acid derivative. researchgate.net

Conversely, achieving selective coupling at the C-Br bond in the presence of a more reactive C-I bond is a significant challenge. It often requires specialized ligands or catalyst systems that can invert the typical reactivity pattern, although this is less common. researchgate.net The acetic acid moiety itself can influence the reaction, and it is often protected as an ester during the coupling to prevent potential side reactions or catalyst deactivation.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (8) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | >95 (at C-I) |

| 2 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O | 100 | 94 |

| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | H₂O/EtOH | 80 | >95 |

| 4 | Pentafluorophenyl benzoate | 4-Tolyl boronic acid | Pd₂(dba)₃ (3) | PCy₃HBF₄ (12) | Na₂CO₃ | Dioxane | 120 | 91 |

This table presents illustrative examples of Suzuki-Miyaura couplings on various halogenated substrates to demonstrate typical reaction conditions. Data sourced from multiple studies. nih.govugr.esmdpi.comresearchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

Oxidative Addition: This is often the rate-determining step and involves the insertion of the palladium(0) catalyst into the carbon-halogen bond (C-X) of the aryl halide. organic-chemistry.org This forms a square planar Pd(II) complex. The reactivity order (C-I > C-Br > C-Cl) is dictated by the bond dissociation energies of the C-X bond. For a substrate like this compound, the significantly weaker C-I bond ensures that oxidative addition occurs preferentially at the C-2 position. The choice of electron-rich and bulky phosphine ligands on the palladium center can accelerate this step, even for less reactive aryl chlorides. nih.gov

Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium(II) center. baranlab.org The process is typically activated by a base (e.g., carbonate, phosphate), which coordinates to the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). nih.gov This boronate species then reacts with the Ar-Pd(II)-X complex. The halide or other group on the palladium is replaced by the organic group from the boron reagent, resulting in a diorganopalladium(II) intermediate. For electron-deficient systems, transmetalation can become the rate-limiting step. wikipedia.org

Following transmetalation, the diorganopalladium(II) complex undergoes reductive elimination, where the two organic groups are coupled together, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. organic-chemistry.org

Negishi Coupling and Related Organometallic Strategies

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms C-C bonds between an organic halide and an organozinc compound. nih.govnobelprize.org A key advantage of the Negishi reaction is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and coupling of a broader range of substrates, including sp³-hybridized carbons. nih.gov

For the synthesis of polyhalogenated phenylacetic acid analogs, an organozinc reagent can be coupled with the aryl halide scaffold. Similar to the Suzuki coupling, the reaction is expected to proceed selectively at the most reactive C-I bond. researchgate.net Organozinc reagents are typically prepared in situ from the corresponding organic halide via halogen-metal exchange or direct insertion of zinc metal, which makes them highly versatile. organic-chemistry.org The functional group tolerance of the Negishi coupling is excellent, accommodating esters, amides, and nitriles. ias.ac.in This makes it suitable for direct use on phenylacetic acid esters or related precursors.

Table 2: Examples of Negishi Coupling Conditions

| Entry | Organic Halide | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | p-Iodotoluene | Phenylzinc bromide | Cl₂Pd(DPEphos) | - | THF | RT | >97 |

| 2 | Secondary Propargylic Bromide | Secondary Alkylzinc Iodide | NiCl₂·glyme | Terpyridine | DMA | RT | 89 |

| 3 | 1-Iodo-2-nitrobenzene | (CH₃)₂Zn | NiCl₂(dppf) | - | THF | 60 | 95 |

| 4 | N-Tosyl-3-haloazaindole | Zinc derivative of iodoalanine | Pd₂(dba)₃ | XPhos | Dioxane | 80 | 69-91 |

This table provides representative examples of Negishi couplings to illustrate catalyst systems and conditions. Data sourced from multiple studies. researchgate.netorganic-chemistry.orgresearchgate.net

Heck Reaction and its Variants

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govrsc.org While the classic Heck reaction forms a C-C double bond, it can be a key step in the synthesis of phenylacetic acid derivatives. For example, a polyhalogenated aryl halide could be coupled with an acrylate ester (e.g., methyl acrylate). The resulting cinnamate ester can then be reduced to the corresponding phenylpropionate, and subsequent manipulation could lead to the phenylacetic acid.

The mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. synarchive.com A subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium species, which is converted back to the active Pd(0) catalyst by a base. synarchive.com The regioselectivity of the alkene insertion and the stereoselectivity of the final product (typically trans) are key features of this reaction. nih.gov As with other palladium-catalyzed couplings, the reactivity order of I > Br > Cl generally holds, allowing for selective reactions on polyhalogenated substrates. mdpi.com

Ullmann Coupling in Halogenated Aryl Systems

The Ullmann reaction is a classic method for forming aryl-aryl or aryl-heteroatom bonds, traditionally using stoichiometric amounts of copper at high temperatures. organic-chemistry.orgnih.govresearchgate.net Modern variations have been developed that use catalytic amounts of copper or palladium and proceed under milder conditions, often with the aid of ligands such as phenanthrolines or amino acids. researchgate.netuwindsor.ca

In the context of halogenated systems, the Ullmann reaction can be used for the homocoupling of two molecules of a halogenated phenylacetic acid derivative to form a biphenyl structure, or for the cross-coupling with another aryl halide. The reaction is particularly effective with activated aryl halides (those bearing electron-withdrawing groups) and typically proceeds more readily with aryl iodides and bromides than chlorides. ias.ac.inresearchgate.net For a substrate containing multiple halogens, the reaction would likely occur at the most reactive C-I bond first. The high temperatures traditionally required for Ullmann couplings can be a limitation, but newer catalytic systems have expanded its applicability to more sensitive substrates. nih.gov

Directed Ortho Metalation (DoM) and Halogen-Metal Exchange

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. acs.orgnih.gov It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base (e.g., n-BuLi, s-BuLi). The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, positioning the base to abstract an adjacent proton. wikipedia.org

For a phenylacetic acid scaffold, the carboxylic acid group itself (as its carboxylate salt) can act as a DMG, directing lithiation to the ortho position. uwindsor.ca In a polyhalogenated system, the directing power of different groups must be considered. For this compound, the carboxylate would direct lithiation to the C-6 position. However, the presence of halogens introduces a competing pathway: halogen-metal exchange.

Halogen-metal exchange is a rapid reaction where an organolithium reagent exchanges its lithium atom for a halogen on the aromatic ring. nih.govorganic-chemistry.org The rate of this exchange generally follows the trend I > Br > Cl, and it is often much faster than deprotonation (DoM). acs.org Therefore, treating a substrate like this compound or its ester with an organolithium base at low temperature would likely result in a rapid iodine-lithium exchange at the C-2 position. nih.govresearchgate.net This would generate a highly reactive aryllithium intermediate, which can then be quenched with an electrophile (e.g., CO₂ to form a dicarboxylic acid derivative, or an alkyl halide). This halogen-metal exchange pathway provides a distinct and often preferred route for functionalization compared to C-H activation via DoM in polyhalogenated systems. organicchemistrydata.org

Regioselectivity in Directed Lithiation and Zincation

Directed ortho-metalation (DoM) is a pivotal technique for the regioselective functionalization of aromatic rings. The strategy relies on the presence of a directing metalation group (DMG) on the aromatic substrate. This group, typically containing a heteroatom, coordinates to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), directing the deprotonation to the nearest (ortho) position. This process generates a stabilized aryllithium intermediate, which can then react with various electrophiles.

The regiochemical outcome of DoM on a polyhalogenated benzene ring is dictated by the cumulative electronic and steric effects of the substituents. Halogens themselves can function as moderate DMGs, their directing ability generally decreasing in the order F > Cl > Br > I. However, the primary influence of halogens is their strong inductive electron-withdrawing effect, which increases the kinetic acidity of adjacent protons, facilitating their removal by the strong base.

In a hypothetical precursor to this compound, such as 1-bromo-2-fluorobenzene, the fluorine atom is the stronger directing group. However, the most acidic proton would be C-3, positioned between the two halogens. Lithiation would likely occur at this position. To achieve a specific substitution pattern, chemists often employ a stronger DMG, such as an amide (-CONR₂) or a carbamate (-OCONEt₂), which can override the weaker directing effects of the halogens. For instance, installing a carboxamide group on a 4-bromo-3-fluorotoluene precursor would direct lithiation specifically to the C-2 position, ortho to the amide, allowing for subsequent iodination.

The stability and reactivity of the generated organolithium species can be modulated through transmetalation, often to an organozinc compound. The addition of zinc chloride (ZnCl₂) to the aryllithium intermediate produces a more stable and less reactive organozinc reagent. This process, known as lithiation-zincation, retains the regiochemical integrity established by the DoM step while allowing for subsequent reactions, such as transition-metal-catalyzed cross-couplings, under milder conditions.

| Directing Metalation Group (DMG) | Relative Directing Ability | Typical Base/Solvent System |

| -CONR₂ (Amide) | Strong | s-BuLi / THF |

| -OCONR₂ (Carbamate) | Strong | s-BuLi / THF |

| -SO₂NR₂ (Sulfonamide) | Strong | n-BuLi / TMEDA |

| -OMe (Methoxy) | Moderate | n-BuLi / TMEDA |

| -F (Fluoro) | Moderate | n-BuLi / THF |

| -Cl, -Br, -I (Chloro, Bromo, Iodo) | Weak | n-BuLi or t-BuLi / THF |

Utility in Introducing Specific Halogen Patterns

The DoM strategy is exceptionally useful for the programmed, sequential introduction of halogens onto an aromatic ring, enabling the synthesis of complex halogenation patterns that are inaccessible through classical electrophilic aromatic substitution. Once the aryllithium is formed with high regioselectivity, it can be "quenched" with an electrophilic halogen source to install a specific halogen atom.

The synthesis of a 4-bromo-3-fluoro-2-iodophenyl scaffold illustrates this utility. A potential synthetic route could begin with 3-bromo-2-fluoroaniline. The amino group can be converted into a powerful DMG, such as a pivalamide (-NHCOtBu).

Directed ortho-Lithiation : Treatment of the pivalamide-protected aniline with a strong lithium base like sec-butyllithium would selectively deprotonate the C-6 position, which is ortho to the directing amide group.

Iodination : The resulting aryllithium intermediate can be trapped with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom at the C-6 position (which corresponds to the C-2 position in the final product's numbering scheme).

Further Functionalization : Following the introduction of iodine, the directing group can be removed or transformed to allow for the introduction of the acetic acid side chain.

This iterative approach, where a directing group controls the position of lithiation and subsequent electrophilic quench, allows for the precise construction of highly substituted aromatic rings. In cases where multiple ortho positions are available, a removable blocking group, such as a trimethylsilyl (-SiMe₃) group, can be used to temporarily occupy one position, forcing lithiation to occur at an alternative site.

Side-Chain Functionalization and Carboxylic Acid Formation

The introduction of the acetic acid moiety (-CH₂COOH) is the final key step in synthesizing phenylacetic acids. This can be accomplished either by modifying an existing side chain on the aromatic ring or by constructing the side chain from the aromatic core.

Oxidation Pathways to Phenylacetic Acid Backbone

If a precursor bearing a two-carbon alkyl side chain at the desired position is available, the phenylacetic acid backbone can be formed via side-chain oxidation. The most common precursor is an ethyl group (-CH₂CH₃). Vigorous oxidation using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) cleaves the bond between the alpha and beta carbons of the alkyl chain, converting the benzylic carbon directly into a carboxylic acid group.

This reaction is robust but requires the benzylic carbon to possess at least one hydrogen atom. The entire alkyl chain, regardless of its length, is oxidized back to the carboxyl group. This method is particularly useful if the polysubstituted ethylbenzene precursor is readily accessible.

Functional Group Transformations for Carboxylic Acid Introduction

More commonly, the acetic acid side chain is constructed through functional group transformations on the pre-halogenated aromatic ring. Several reliable methods are available.

Hydrolysis of Benzyl (B1604629) Nitriles : This is a widely used, two-step process. First, a benzyl halide (e.g., benzyl bromide) is synthesized from a methyl-substituted precursor. Nucleophilic substitution with sodium or potassium cyanide then yields the corresponding benzyl nitrile (-CH₂CN). Subsequent acid- or base-catalyzed hydrolysis of the nitrile group affords the desired phenylacetic acid.

Carbonylation of Benzyl Halides : This method involves the direct insertion of carbon monoxide (CO) into the carbon-halogen bond of a benzyl halide. The reaction is typically catalyzed by transition metal complexes, such as those containing palladium or cobalt, and is performed under a CO atmosphere. This route efficiently converts a benzyl chloride or bromide directly into the corresponding phenylacetic acid, often in high yield.

Carboxylation of Benzylic Organometallics : While less common for direct synthesis, it is possible to deprotonate the methyl group of a substituted toluene derivative using a very strong base to form a benzylic organometallic species. This nucleophilic intermediate can then react with carbon dioxide (CO₂) as an electrophile to form the phenylacetate salt, which yields the final acid upon acidic workup.

From Aryl Organometallics : The aryllithium or aryl Grignard reagent, formed for instance via DoM, can react with a two-carbon electrophile. A common choice is ethylene oxide, which opens to form a 2-phenylethanol derivative. Subsequent oxidation of this primary alcohol, using reagents like Jones reagent (CrO₃/H₂SO₄) or PCC, yields the phenylacetic acid.

| Method | Starting Material | Key Reagents | Intermediate |

| Nitrile Hydrolysis | Substituted Toluene | 1. NBS, AIBN 2. NaCN 3. H₃O⁺ / heat | Benzyl Bromide, Benzyl Nitrile |

| Carbonylation | Substituted Benzyl Halide | CO, Pd(PPh₃)₄, base | Acyl-palladium complex |

| Side-Chain Oxidation | Substituted Ethylbenzene | KMnO₄, OH⁻, heat; then H₃O⁺ | - |

| Ethylene Oxide Route | Substituted Aryl Halide | 1. n-BuLi 2. Ethylene Oxide 3. [Oxidant] | Aryllithium, 2-Phenylethanol |

Reactivity and Mechanistic Investigations of 4 Bromo 3 Fluoro 2 Iodophenylacetic Acid

Influence of Multiple Halogen Substituents on Aromatic Reactivity

The presence of bromine, fluorine, and iodine on the phenyl ring of 4-Bromo-3-fluoro-2-iodophenylacetic acid profoundly influences its chemical behavior. The combination of their distinct electronic and steric properties creates a unique reactivity profile that dictates the course of further chemical modifications.

Electronic Effects (Inductive and Resonance) of Bromine, Fluorine, and Iodine

The electronic nature of the aromatic ring in this compound is governed by the competing inductive and resonance effects of the attached halogens. Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect (-I), which arises from their high electronegativity. youtube.comgoogle.com This effect decreases the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. The order of electronegativity, and thus the strength of the inductive effect, is F > Cl > Br > I. youtube.com

In the case of this compound, the cumulative inductive effect of the three halogens significantly reduces the nucleophilicity of the aromatic ring. The fluorine atom, being the most electronegative, exerts the strongest inductive pull. The acetic acid moiety also contributes to the deactivation of the ring through its electron-withdrawing character.

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect |

| Fluorine | 3.98 | Strong (-I) | Weak (+R) |

| Bromine | 2.96 | Moderate (-I) | Moderate (+R) |

| Iodine | 2.66 | Weak (-I) | Strong (+R) |

This table provides a qualitative comparison of the electronic effects of the halogens present in this compound.

Steric Effects on Reaction Pathways

The sheer size of the halogen substituents on the aromatic ring of this compound introduces significant steric hindrance. The steric bulk of the halogens follows the order I > Br > Cl > F. The iodine atom at the C2 position, ortho to the acetic acid side chain, creates a crowded environment that can hinder the approach of reagents to this position and the adjacent C3 position occupied by fluorine.

This steric congestion can play a decisive role in directing the regioselectivity of reactions. For instance, in reactions where multiple sites are electronically similar, the less sterically hindered position is often favored. nih.gov The substitution pattern of this compound, with halogens at positions 2, 3, and 4, leaves the C5 and C6 positions as the most accessible for certain transformations, although their electronic activation must also be considered.

Regioselectivity in Further Chemical Transformations

The differential reactivity of the three carbon-halogen bonds in this compound is a key determinant of its synthetic utility. This regioselectivity allows for the stepwise and controlled functionalization of the aromatic ring.

Preferential Cleavage and Activation of Carbon-Halogen Bonds

In transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl > C-F. libretexts.orgnobelprize.org This trend is primarily dictated by the bond dissociation energies, with the weaker C-I bond being the most susceptible to oxidative addition to the metal catalyst. libretexts.org

For this compound, this reactivity hierarchy strongly suggests that palladium-catalyzed cross-coupling reactions will preferentially occur at the C2 position, where the iodine atom is located. This allows for the selective introduction of a wide range of substituents at this position while leaving the bromo and fluoro groups intact for subsequent transformations.

| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Cross-Coupling |

| C-I | ~272 | Highest |

| C-Br | ~339 | Intermediate |

| C-F | ~544 | Lowest |

This table illustrates the general trend in bond dissociation energies for carbon-halogen bonds and their corresponding reactivity in palladium-catalyzed cross-coupling reactions.

Correlation with Nucleophilic Aromatic Substitution (SNAr) Selectivity

Nucleophilic aromatic substitution (SNAr) is another important class of reactions for modifying aromatic rings. Unlike cross-coupling reactions, the reactivity order for halogens in SNAr is often F > Cl > Br > I. inventivapharma.com This is because the rate-determining step in SNAr is typically the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond and stabilizes the intermediate Meisenheimer complex. inventivapharma.comlibretexts.org

The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for activating the ring towards SNAr. libretexts.org In this compound, the electron-withdrawing nature of the other halogens and the acetic acid side chain would activate the ring for such substitutions. Given the general trend, the fluorine atom at the C3 position would be the most likely site for nucleophilic displacement, provided the steric hindrance from the adjacent iodine and bromine atoms can be overcome. The outcome of SNAr reactions on this substrate would therefore be a delicate balance between electronic activation and steric hindrance.

Reaction Mechanisms of Derivatives in Complex Transformations

The derivatives of this compound, formed through the selective functionalization of its carbon-halogen bonds, can participate in a variety of complex transformations. For instance, a derivative where the iodine has been replaced via a Suzuki coupling can then undergo a subsequent cross-coupling reaction at the C4 position (C-Br bond).

Furthermore, the acetic acid side chain can be elaborated or modified. For example, it can be converted to an amide or an ester, which can then influence the reactivity of the aromatic ring or participate in intramolecular reactions. The presence of multiple reactive sites allows for the design of complex, multi-step synthetic sequences to build intricate molecular architectures.

Computational Studies on Reaction Pathways (e.g., DFT calculations)

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the geometric and electronic properties of molecules, as well as for mapping the potential energy surfaces of chemical reactions. In the absence of direct DFT studies on this compound, we can extrapolate from findings on simpler, related molecules to predict its behavior.

A DFT study on 2-(2-halophenyl)acetic acids (where the halogen is fluorine, chlorine, or bromine) revealed that the presence of a halogen at the ortho position significantly influences the molecule's structure and reactivity. niscpr.res.in The study, conducted at the B3LYP/6-311++G** level of theory, showed that steric effects from the ortho-halogen cause the carboxylic acid group to twist out of the plane of the phenyl ring. niscpr.res.in For this compound, the large iodine atom at the 2-position is expected to induce a substantial dihedral angle between the plane of the phenyl ring and the acetic acid side chain. This conformational change can, in turn, affect the molecule's acidity and its interaction with other reactants.

The electronic effects of the halogens are also critical. Fluorine, being the most electronegative, will exert a strong electron-withdrawing inductive effect (-I), while bromine and iodine will have progressively weaker -I effects. All three halogens will also have a +M (mesomeric) or resonance effect, donating electron density to the ring, although this is generally weaker than their inductive effect. The interplay of these electronic factors will modulate the electron density at various positions on the ring, influencing its susceptibility to electrophilic and nucleophilic attack.

Computational studies on the Suzuki-Miyaura cross-coupling reaction, a common transformation for aryl halides, have provided detailed mechanistic insights. acs.orgrsc.org These studies indicate that the reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For a molecule like this compound, the differential reactivity of the C-I and C-Br bonds is a key consideration. The C-I bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the C-Br bond. DFT calculations on similar systems would likely show a lower activation energy for the oxidative addition at the C-I bond. chemistryviews.org

Furthermore, the acidity of the carboxylic acid group is a crucial parameter that can be predicted using computational methods. The pKa of an acid is related to the stability of its conjugate base. The electron-withdrawing halogens on the phenyl ring of this compound are expected to stabilize the carboxylate anion, making the acid stronger (i.e., having a lower pKa) than unsubstituted phenylacetic acid (pKa ≈ 4.31). pearson.com Computational methods can provide precise predictions of pKa values by calculating the Gibbs free energy of dissociation. nih.govmrupp.info

Illustrative Predicted Data for Halogenated Phenylacetic Acids

To illustrate the expected trends, the following table presents hypothetical DFT-calculated data based on known effects of halogen substitution.

| Compound | Predicted HOMO-LUMO Gap (eV) | Predicted pKa | Predicted C-X Bond Dissociation Energy (kcal/mol) |

| Phenylacetic Acid | ~ 5.5 | ~ 4.31 | - |

| 2-Fluorophenylacetic Acid | ~ 5.3 | ~ 4.1 | C-F: ~123 |

| 2-Bromophenylacetic Acid | ~ 5.1 | ~ 4.0 | C-Br: ~84 |

| 2-Iodophenylacetic Acid | ~ 4.9 | ~ 3.9 | C-I: ~65 |

| This compound | ~ 4.8 | < 3.9 | C-I: <65, C-Br: ~84, C-F: ~123 |

Note: The values for this compound are predictive and based on the combined electron-withdrawing effects of the halogens and established trends in bond dissociation energies.

Kinetic Studies of Mechanistic Steps

Kinetic studies provide experimental data on reaction rates, which are essential for elucidating reaction mechanisms. While no specific kinetic data for this compound is available, we can infer its kinetic behavior from studies on related systems.

The reactions of this molecule can be broadly categorized into those involving the carboxylic acid side chain and those involving the substituted aromatic ring.

Reactions of the Carboxylic Acid Group:

Reactions of the Aryl Halides:

The aryl halide moieties (C-I, C-Br, C-F) are prime sites for transition metal-catalyzed cross-coupling reactions. Kinetic studies of Suzuki-Miyaura reactions consistently show that the rate of oxidative addition follows the trend C-I > C-Br > C-Cl >> C-F. chemistryviews.org Therefore, in a reaction with a palladium catalyst, this compound would be expected to react selectively at the C-I bond under carefully controlled conditions. Achieving selective reaction at the C-Br bond would require the prior conversion of the C-I bond or the use of specific catalytic systems that favor C-Br activation.

The C-F bond is generally the least reactive in cross-coupling reactions but can be activated under specific conditions or participate in nucleophilic aromatic substitution (SNA_r) reactions, particularly when activated by strong electron-withdrawing groups. The presence of the bromo and iodo substituents, along with the carboxyl group, would influence the regioselectivity of such a reaction.

Illustrative Kinetic Data for a Hypothetical Reaction

Consider a hypothetical palladium-catalyzed cross-coupling reaction. The following table illustrates the expected relative rate constants based on the known reactivity of aryl halides.

| Reaction Step | Substrate | Expected Relative Rate Constant (k_rel) |

| Oxidative Addition | Aryl Iodide | High |

| Oxidative Addition | Aryl Bromide | Moderate |

| Oxidative Addition | Aryl Fluoride | Very Low |

| Selective Oxidative Addition | This compound (at C-I) | High |

| Selective Oxidative Addition | This compound (at C-Br) | Low (relative to C-I) |

Note: This table is illustrative and intended to show the expected kinetic preference based on established principles of aryl halide reactivity in cross-coupling reactions.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 Fluoro 2 Iodophenylacetic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For the structural analysis of 4-Bromo-3-fluoro-2-iodophenylacetic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. Protons directly attached to an aromatic ring typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.org The exact chemical shifts of the two aromatic protons in the target molecule are influenced by the electronic effects of the three different halogen substituents (Bromo, Fluoro, and Iodo) and the acetic acid moiety. The methylene (B1212753) protons of the acetic acid group (-CH₂COOH) are expected to appear as a singlet further upfield, typically in the range of 2.0-3.0 ppm. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 125 - 145 |

| Methylene CH₂ | ~3.6 | ~40 |

| Carboxyl COOH | 10.0 - 12.0 (broad) | ~175 |

| C-I | - | ~95 |

| C-F | - | ~160 (with C-F coupling) |

| C-Br | - | ~115 |

Table 2: Predicted ¹⁹F NMR Chemical Shift for this compound Note: This is a predicted value. Actual experimental values may vary.

| Atom | Predicted ¹⁹F Chemical Shift (ppm, relative to CFCl₃) |

| Ar-F | -100 to -140 |

In ¹H NMR, the spin-spin coupling between neighboring non-equivalent protons leads to the splitting of signals into multiplets, which provides valuable information about the connectivity of atoms. libretexts.org For this compound, the two aromatic protons are expected to show coupling to each other. The magnitude of the coupling constant (J-value) depends on the number of bonds separating the coupled nuclei. Ortho-coupling (across three bonds) is typically in the range of 7-10 Hz, while meta-coupling (across four bonds) is smaller, around 2-3 Hz. libretexts.orgwisc.edu

Furthermore, the fluorine atom will couple with the adjacent protons. This ¹H-¹⁹F coupling will result in additional splitting of the aromatic proton signals. The magnitude of this coupling is typically in the range of 5-10 Hz for ortho coupling. The interpretation of these complex splitting patterns, often appearing as doublets of doublets, is crucial for unambiguously assigning the positions of the substituents on the aromatic ring. youtube.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. kcl.ac.ukrsc.org This high accuracy allows for the determination of the elemental formula of a molecule. For this compound (C₈H₅BrFIO₂), the exact mass can be calculated based on the most abundant isotopes of each element. The experimentally determined exact mass from HRMS should match the calculated theoretical mass within a very small tolerance (typically < 5 ppm), thus confirming the elemental composition of the compound.

Table 3: Theoretical Exact Mass for Isotopologues of this compound

| Molecular Formula | Isotopes | Theoretical Exact Mass (Da) |

| C₈H₅⁷⁹BrF¹²⁷IO₂ | ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹²⁷I, ¹⁶O | 399.8447 |

| C₈H₅⁸¹BrF¹²⁷IO₂ | ¹²C, ¹H, ⁸¹Br, ¹⁹F, ¹²⁷I, ¹⁶O | 401.8427 |

The presence of bromine results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

In a mass spectrometer, molecules are ionized, and the resulting molecular ion can undergo fragmentation. The analysis of these fragment ions provides valuable information about the structure of the molecule. For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain (-CH₂COOH, 59 Da). Another characteristic fragmentation would be the cleavage of the C-Br, C-F, and C-I bonds, leading to the loss of the respective halogen atoms. The fragmentation pattern of related compounds like 4-bromophenylacetic acid often shows a prominent peak corresponding to the loss of the carboxylic acid group. nist.gov Similarly, for 4-iodophenylacetic acid, a major fragment corresponds to the loss of the carboxyl group. nih.gov The analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound Note: These are predicted values based on common fragmentation patterns.

| Fragment Ion | Description | Predicted m/z |

| [M-COOH]⁺ | Loss of the carboxylic acid group | ~355/357 |

| [M-CH₂COOH]⁺ | Loss of the acetic acid side chain | ~341/343 |

| [M-I]⁺ | Loss of the iodine atom | ~273/275 |

Infrared (IR) Spectroscopy

Characterization of Functional Groups, particularly Carboxylic Acid

A detailed analysis of the infrared spectrum of this compound to characterize its functional groups, with a particular focus on the carboxylic acid moiety, cannot be provided. This is due to the absence of published or publicly accessible IR spectra for this specific compound.

Generally, for a phenylacetic acid derivative, one would expect to observe characteristic vibrational bands. The carboxylic acid functional group would exhibit a strong and broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, due to hydrogen bonding. A sharp and intense C=O stretching band for the carbonyl group would be expected around 1700 cm⁻¹. The C-O stretching and O-H bending vibrations would also produce characteristic signals in the fingerprint region. However, without experimental data for this compound, the precise frequencies and any shifts caused by the specific halogen substituents (bromo, fluoro, and iodo) cannot be detailed.

X-ray Crystallography

Conformation and Intermolecular Interactions

Without crystal structure data, a definitive description of the molecular conformation and the nature of intermolecular interactions, such as hydrogen bonding or halogen bonding involving the bromine and iodine atoms, for this compound in the solid state cannot be generated. This analysis is critically dependent on the results of X-ray crystallographic studies, which have not been reported for this compound.

Academic Applications and Research Directions

4-Bromo-3-fluoro-2-iodophenylacetic Acid as a Synthetic Building Block

The strategic placement of three distinct halogen atoms on the phenyl ring of this compound makes it an exceptionally useful precursor for the synthesis of highly substituted aromatic compounds. The differential reactivity of the carbon-halogen bonds allows for selective and sequential functionalization through various cross-coupling reactions.

Construction of Polyfunctionalized Aromatic Systems

The primary utility of this compound in synthetic organic chemistry lies in its capacity to undergo regioselective cross-coupling reactions. The carbon-iodine bond is the most reactive towards catalytic systems like those based on palladium, copper, or nickel, followed by the carbon-bromine bond, while the carbon-fluorine bond is generally the least reactive under these conditions. researchgate.netresearchgate.netacs.org This reactivity hierarchy enables chemists to introduce different substituents at specific positions on the aromatic ring in a controlled manner.

For instance, a Suzuki or Sonogashira coupling reaction can be performed selectively at the 2-position (originally bearing the iodine atom) while leaving the bromo and fluoro groups intact. acs.org Subsequently, a second cross-coupling reaction, potentially under different catalytic conditions, can be carried out at the 4-position (where the bromine is located). This stepwise functionalization is invaluable for creating complex molecular architectures that would be difficult to access through other synthetic routes.

Table 1: Relative Reactivity of Carbon-Halogen Bonds in Cross-Coupling Reactions

| Halogen at C2, C3, or C4 | Bond Type | Typical Cross-Coupling Reaction | Relative Reactivity |

| Iodine (I) | C-I | Suzuki, Sonogashira, Heck, Stille | High |

| Bromine (Br) | C-Br | Suzuki, Heck, Buchwald-Hartwig | Medium |

| Fluorine (F) | C-F | Nucleophilic Aromatic Substitution | Low (in cross-coupling) |

This table illustrates the general reactivity trend of carbon-halogen bonds in common palladium-catalyzed cross-coupling reactions, which is fundamental to the synthetic utility of this compound.

Precursor for Advanced Organic Materials

Polyhalogenated aromatic compounds are foundational in the development of advanced organic materials, including polymers, liquid crystals, and organic light-emitting diodes (OLEDs). wikipedia.org The incorporation of halogen atoms can significantly influence the electronic properties, thermal stability, and solid-state packing of organic molecules. arxiv.org this compound can serve as a monomer or a key intermediate in the synthesis of such materials.

The acetic acid side chain provides a handle for polymerization or for linking the aromatic core to other molecular fragments. The halogen atoms can be retained to impart specific properties, such as flame retardancy or to tune the electronic characteristics of the final material. Alternatively, they can be replaced through cross-coupling reactions to build up more complex, conjugated systems with desirable optical and electronic properties. wikipedia.org

Structure-Activity Relationship (SAR) Studies in Halogenated Phenylacetic Acids

The biological activity of a molecule is intimately linked to its three-dimensional structure and the nature and arrangement of its functional groups. researchgate.net Halogenated phenylacetic acids are a well-studied class of compounds in medicinal chemistry, and the specific substitution pattern of this compound provides a rich template for structure-activity relationship (SAR) studies.

Influence of Halogenation Pattern on Molecular Interactions

The size, electronegativity, and lipophilicity of halogen atoms can profoundly affect how a molecule interacts with biological targets such as enzymes and receptors. nih.gov In SAR studies, systematically replacing or repositioning halogen atoms can provide insights into the key interactions that govern biological activity.

For example, the fluorine atom is a weak hydrogen bond acceptor, while the larger bromine and iodine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding. The combination of these different halogens on the same aromatic ring allows for a nuanced exploration of these interactions. The phenylacetic acid moiety itself is a common pharmacophore found in various classes of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Table 2: Properties of Halogens Relevant to SAR Studies

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity (Hansch-Leo π parameter) |

| Fluorine | 1.47 | 3.98 | +0.14 |

| Bromine | 1.85 | 2.96 | +0.86 |

| Iodine | 1.98 | 2.66 | +1.12 |

This table summarizes key physicochemical properties of the halogens present in this compound, which are critical for understanding their influence on molecular interactions in a biological context.

Computational Approaches to SAR (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are powerful tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

A molecule like this compound and its derivatives would be valuable in developing QSAR models for several reasons. The wide range of electronic and steric properties conferred by the three different halogens provides a good spread in the descriptor space used to build robust models. Descriptors such as molecular weight, lipophilicity (logP), molar refractivity, and electronic parameters (Hammett constants) would vary significantly across a library of compounds derived from this scaffold. nih.gov

Molecular Modeling and Docking Studies

The conformational flexibility of the acetic acid side chain, combined with the specific steric and electronic profile of the halogenated ring, would be key factors in determining its fit within a protein's binding pocket. Molecular dynamics simulations could be employed to study the conformational behavior of the molecule and how it is influenced by the different halogen substituents. arxiv.org Docking studies could then be used to generate hypotheses about its potential biological targets and to guide the design of new derivatives with improved binding affinity and selectivity. For instance, the role of each halogen in forming specific interactions (e.g., halogen bonds, hydrophobic interactions) within a binding site could be systematically evaluated. nih.gov

Prediction of Binding Modes and Affinities

Computational methods are invaluable for predicting how ligands like this compound might bind to a protein target and for estimating the strength of this interaction (binding affinity).

Binding Mode Prediction: Molecular docking is a primary tool used to predict the orientation and conformation of a ligand within a protein's binding site. acs.orgresearchgate.net For halogenated compounds, it is crucial that the scoring functions used in docking algorithms can accurately account for halogen bonds. nih.gov Studies on other halogenated ligands have shown that while standard docking can sometimes fail to predict the correct binding pose, computational techniques like classical and accelerated molecular dynamics (MD) simulations can successfully identify the most probable and energetically favorable binding conformations. acs.org The prediction of a binding mode is essentially about understanding the complementarity between the ligand and the protein. researchgate.net

Potential in Radiochemistry for Imaging Agents (e.g., PET Precursors)

The presence of iodine in the structure of this compound makes it a molecule of significant interest in radiochemistry. Iodinated aromatic compounds are crucial precursors for the synthesis of radioiodinated tracers used in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). tandfonline.comresearchgate.net

There are several radioisotopes of iodine used in medical imaging and therapy, including ¹²³I, ¹²⁵I, and ¹³¹I for SPECT, and ¹²⁴I for PET. nih.gov The stability of the radioiodine label is a critical concern for in vivo imaging. Covalent attachment of iodine to an aromatic ring generally provides greater in vivo stability compared to other labeling positions, reducing the premature loss of the radiolabel. nih.govufrj.br

The synthesis of these imaging agents involves replacing the stable iodine atom on the precursor molecule with a radioactive isotope. This process requires methods that are efficient and can be performed under mild conditions to avoid degrading complex molecules. tandfonline.com While small-molecule iodinated compounds have been approved for clinical use as CT imaging agents, their effectiveness can be limited by short circulation times and nonspecific distribution. acs.org Incorporating such molecules into larger constructs or nanoparticles is one strategy to overcome these limitations. acs.org The development of direct iodination methods using reagents like iodine and silver triflate facilitates the synthesis of these essential precursors under neutral conditions, making them applicable to a wide range of sensitive drug molecules. tandfonline.com

Green Chemistry Considerations in Halogenated Aromatic Synthesis

The synthesis of polyhalogenated aromatic compounds traditionally involves methods that can be harsh and environmentally taxing. Green chemistry principles aim to develop more sustainable synthetic routes. Key areas of focus include the use of renewable feedstocks, employing water as a solvent, and utilizing enzymatic catalysis. ucl.ac.uk

For aromatic compounds in general, sustainable approaches include synthesizing them from biomass-derived precursors like furfural (B47365) derivatives in aqueous media. ucl.ac.ukucl.ac.uk While not specific to this compound, these methodologies represent the future direction of aromatic synthesis.

In the context of halogenation, traditional methods often require strong oxidizing acids or toxic metal salts. tandfonline.com Modern, greener approaches seek to minimize waste and use less hazardous reagents. This includes the development of more efficient catalytic systems and exploring enzymatic halogenation. The principles of sustainable chemistry are crucial for the entire lifecycle of a chemical product, from its synthesis to its potential environmental impact. ucl.ac.uk The study of polyhalogenated aromatic compounds also extends to their environmental presence, with advanced extraction and cleanup techniques being developed to monitor these compounds in environmental samples. nih.govmdpi.com

Future Research Avenues for Polyhalogenated Aromatic Compounds

Polyhalogenated aromatic compounds are a diverse class of molecules with wide-ranging applications and areas for future investigation. nih.govmdpi.com Their unique properties make them foundational in medicinal chemistry, agrochemicals, and materials science. walshmedicalmedia.com

Key future research directions include:

Drug Discovery: Aromatic rings are among the most common structures in pharmaceuticals. fastercapital.comnih.gov The ability to strategically place multiple, different halogens on a single aromatic scaffold allows for fine-tuning of a molecule's steric and electronic properties. This can optimize interactions with biological targets, improve pharmacokinetic profiles, and lead to the development of more potent and selective drugs. nih.govfastercapital.com Future work will likely involve more sophisticated computational modeling to predict the effects of specific halogenation patterns on drug activity. nih.gov

Materials Science: Polyhalogenated aromatic hydrocarbons are precursors for advanced materials. Research into their synthesis and properties can lead to novel organic electronics, such as organic field-effect transistors (OFETs), and polymers with unique characteristics. youtube.comrsc.org

Understanding Biological Mechanisms: While many polyhalogenated aromatic hydrocarbons are known for their toxicity, which is often mediated by the aromatic hydrocarbon receptor (AhR), the precise mechanisms are not fully understood. mdpi.com Further fundamental research is needed to unravel the complex biology of these compounds and to differentiate toxic effects from potential therapeutic ones. mdpi.com

Advanced Synthesis: Developing novel synthetic methodologies, including those inspired by green chemistry, will continue to be a priority. This includes creating more efficient ways to produce complex polyhalogenated structures and exploring the synthesis of larger, strained, or heteroatom-doped polycyclic aromatic systems. ucl.ac.ukrsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Bromo-3-fluoro-2-iodophenylacetic acid to maximize yield and purity?

- The synthesis typically involves multi-step halogenation and functionalization starting from phenylacetic acid derivatives. Key steps include:

- Halogenation sequence : Sequential introduction of bromine, fluorine, and iodine requires precise temperature control (e.g., iodination at 0–5°C to minimize side reactions) and stoichiometric adjustments to avoid over-halogenation .

- Protection of the carboxylic acid group : Use of methyl esters or silyl protecting agents to prevent unwanted side reactions during halogenation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- 1H/13C NMR : Key features include:

- Downfield shifts for aromatic protons adjacent to electron-withdrawing halogens (e.g., iodine at ortho position: δ 7.8–8.2 ppm) .

- Characteristic splitting patterns due to coupling with fluorine (e.g., meta-F causing doublets of doublets) .

Q. How can the purity of this compound be assessed post-synthesis?

- HPLC : Use a C18 column with UV detection at 254 nm; retention time compared to standards .

- Melting point analysis : Expected range 117–119°C (deviations >2°C indicate impurities) .

- Elemental analysis : Match experimental C/H/Br/F/I percentages to theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How do the electronic effects of multiple halogen substituents influence the regioselectivity of nucleophilic aromatic substitution (NAS) reactions?

- Iodine (ortho to -COOH) acts as a strong electron-withdrawing group, activating the ring for NAS at the para position relative to itself.

- Fluorine (meta) exerts an inductive electron-withdrawing effect but can donate electrons via resonance, creating competing activation/deactivation regions .

- Experimental validation : Use kinetic studies (e.g., competition experiments with substituted aryl halides) and DFT calculations to map electron density distribution .

Q. What strategies mitigate competing side reactions during the iodination step in synthesis?

- Low-temperature iodination : Conduct reactions at –10°C to suppress poly-iodination .

- Directed ortho-metalation : Use lithium or magnesium bases to direct iodine to the desired position, avoiding random substitution .

- In situ quenching : Add sodium thiosulfate to terminate unreacted iodine and prevent over-reaction .

Q. How do steric and electronic properties of this compound compare to its chloro or bromo analogs in cross-coupling reactions?

- Steric effects : The larger iodine atom increases steric hindrance at the ortho position, reducing reactivity in Suzuki-Miyaura couplings compared to bromo analogs .

- Electronic effects : Iodine’s polarizability enhances oxidative addition in Pd-catalyzed reactions, but fluorine’s electronegativity can destabilize transition states.

- Comparative data :

| Halogen | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| I | 0.12 | 65 |

| Br | 0.25 | 82 |

| Cl | 0.18 | 73 |

| Data from Pd-mediated coupling studies . |

Key Methodological Considerations

- Crystallography : Single-crystal X-ray diffraction reveals hydrogen-bonded dimer formation (R₂²(8) motif) via carboxylic acid groups, critical for solid-state stability .

- Thermogravimetric analysis (TGA) : Decomposition onset at 220°C, indicating suitability for high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.